An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Rac-Efavirenz
An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Rac-Efavirenz
This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Rac-Efavirenz, a critical topic for researchers, scientists, and drug development professionals. This document delves into the stereochemical intricacies, analytical characterization, and synthetic pathways of racemic Efavirenz, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Chirality in Efavirenz
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-Efavirenz and (R)-Efavirenz. The therapeutic activity of the drug is almost exclusively attributed to the (S)-enantiomer. Consequently, understanding the properties and characterization of the racemic mixture, Rac-Efavirenz, is of paramount importance for quality control, impurity profiling, and the development of stereoselective synthetic processes in the pharmaceutical industry. This guide will focus specifically on the racemic form of Efavirenz.
Chemical Structure and Physicochemical Properties
Rac-Efavirenz is an equal mixture of the (S) and (R) enantiomers of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Molecular Identity
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉ClF₃NO₂ | [2] |
| Molecular Weight | 315.67 g/mol | [2] |
| IUPAC Name | (±)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | [2] |
| CAS Number | 177530-93-7 | [2] |
The presence of the trifluoromethyl group and the cyclopropylacetylene moiety are key structural features that contribute to its potent inhibitory activity against HIV-1 reverse transcriptase.
Stereoisomerism
The core of understanding Rac-Efavirenz lies in its stereochemistry. The tetrahedral carbon at the C4 position of the benzoxazinone ring is the chiral center, giving rise to two non-superimposable mirror-image enantiomers.
Caption: Simplified synthetic workflow for Rac-Efavirenz.
Analytical Characterization of Rac-Efavirenz
The characterization of Rac-Efavirenz requires a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and the equal proportion of its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
The primary technique for analyzing Rac-Efavirenz and distinguishing its enantiomers is chiral HPLC. This method is crucial for confirming the racemic nature of a sample and for quantifying any enantiomeric excess.
Expertise & Experience: The choice of a chiral stationary phase (CSP) is critical for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective in resolving the enantiomers of Efavirenz. [3][4]The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Experimental Protocol: Chiral HPLC for Rac-Efavirenz
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Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
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Column: A Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) column is a common choice. [5]3. Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA) in a 90:10 (v/v) ratio is typically used. [5]The polarity of the mobile phase is a key parameter to optimize for achieving good resolution.
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Flow Rate: A flow rate of 1.0 mL/min is generally employed. [5]5. Column Temperature: The analysis is usually performed at ambient temperature (e.g., 30°C). [5]6. Detection: UV detection at 254 nm is appropriate due to the chromophoric nature of the molecule. [5]7. Sample Preparation: Dissolve the Rac-Efavirenz sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
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Injection Volume: A 10 µL injection volume is typical.
Trustworthiness: A validated method will demonstrate good resolution (Rs > 2) between the two enantiomer peaks, ensuring accurate quantification. The peak areas of the (S) and (R) enantiomers should be approximately equal for a racemic mixture.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of Rac-Efavirenz and for structural elucidation through fragmentation analysis.
Expertise & Experience: Electrospray ionization (ESI) is a commonly used ionization technique for Efavirenz. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of the Efavirenz molecule often involves the loss of the trifluoromethyl group and cleavage of the benzoxazinone ring. [6] Expected Fragmentation:
Caption: Simplified fragmentation pathway of Efavirenz in MS/MS.
It is important to note that under standard mass spectrometric conditions, the mass spectra of the individual enantiomers and the racemic mixture are identical, as mass spectrometry is not an inherently chiral technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of Rac-Efavirenz. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Expertise & Experience: In a standard achiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical, and therefore the spectrum of Rac-Efavirenz will appear as that of a single compound. To distinguish the enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric environments, which would result in separate signals for the corresponding nuclei of the two enantiomers.
¹H NMR Spectral Data (in CDCl₃, representative):
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Aromatic Protons: Signals in the range of 7.0-7.5 ppm.
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NH Proton: A broad singlet typically around 8.5-9.5 ppm.
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Cyclopropyl Protons: A complex multiplet in the upfield region, typically between 0.5-1.5 ppm.
¹³C NMR Spectral Data (in CDCl₃, representative):
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Carbonyl Carbon: A signal around 150-155 ppm.
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Aromatic Carbons: Multiple signals in the range of 110-140 ppm.
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CF₃ Carbon: A quartet due to coupling with fluorine atoms.
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Cyclopropyl Carbons: Signals in the upfield region. [7] Trustworthiness: The integration of the proton signals and the chemical shifts of the carbon signals should be consistent with the molecular structure of Efavirenz. High-resolution NMR is essential for unambiguous assignment of all signals.
Conclusion
The chemical structure and molecular weight of Rac-Efavirenz are fundamental parameters that underpin its use in pharmaceutical research and development. A thorough understanding of its stereochemistry and the application of appropriate analytical techniques, such as chiral HPLC, mass spectrometry, and NMR spectroscopy, are essential for ensuring the quality, safety, and efficacy of Efavirenz-containing products. The detailed protocols and insights provided in this guide serve as a valuable resource for scientists and researchers working with this important antiretroviral agent.
References
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Correia, C. A., Gilmore, K., McQuade, D. T., & Seeberger, P. H. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie International Edition, 54(16), 4945-4948. Available at: [Link]
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